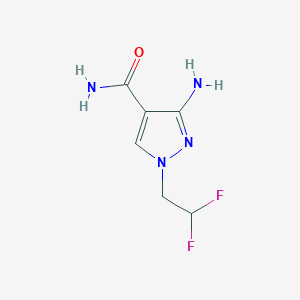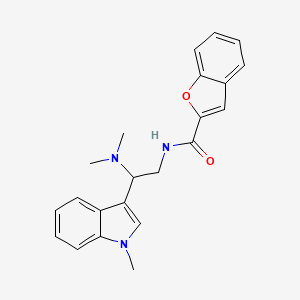
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Benzofurazan Derivatives in LC/ESI-MS/MS
Benzofurazan derivatization reagents, including those related to the compound , have been synthesized for the analysis of short-chain carboxylic acids using liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). These reagents enable sensitive detection and quantification of carboxylic acids in complex samples, highlighting their potential in environmental and biochemical analyses (Santa et al., 2009).
Pharmacology and Drug Discovery
Antitumor Agents
Studies have focused on the structure-activity relationships of acridine and benzofuran derivatives as antitumor agents. These investigations explore the impact of substituents on antileukemic and anticancer activities, providing insights into the design of new cancer therapies (Rewcastle et al., 1986); (Denny et al., 1987).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of benzofuran derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds showed significant chelating ability and free radical scavenging activity, as well as potent antibacterial effects against various bacterial strains, indicating their potential in developing new antimicrobial and antioxidant agents (Shankerrao et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-24(2)19(17-14-25(3)18-10-6-5-9-16(17)18)13-23-22(26)21-12-15-8-4-7-11-20(15)27-21/h4-12,14,19H,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRUZKKJWPPKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4O3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


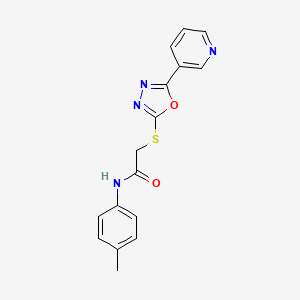
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-1-methyl-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2736610.png)
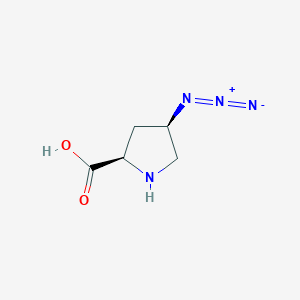
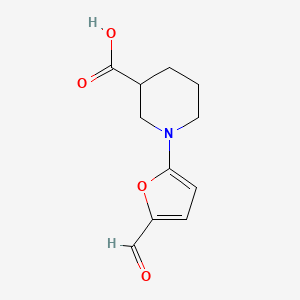
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine](/img/structure/B2736619.png)
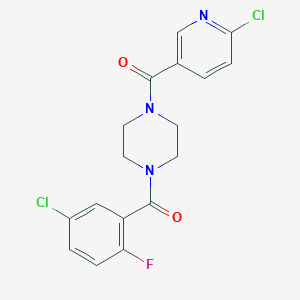
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2736623.png)
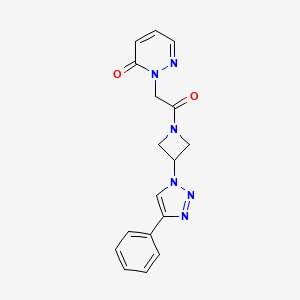
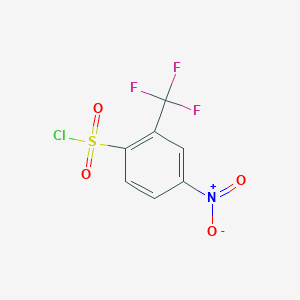
![Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2736626.png)
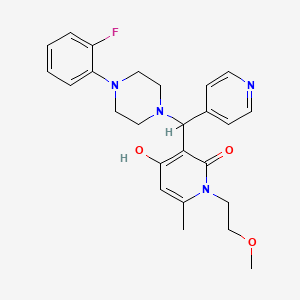
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine](/img/structure/B2736630.png)
